molecular formula C27H36N4O7S2 B2514080 Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489471-22-9

Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2514080
CAS RN: 489471-22-9
M. Wt: 592.73
InChI Key: JZGLHFIFESORHS-UHFFFAOYSA-N
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Description

The compound "Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" is a complex molecule that may have potential applications in the pharmaceutical industry. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities. For instance, the first paper discusses methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which is part of a research program targeting novel molecules with potential anti-inflammatory properties . This suggests that the compound could also be explored for similar biological activities due to its structural similarities.

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the provided papers, typically involves multi-step organic reactions that require careful selection of reagents and reaction conditions. The second paper describes the preparation of a series of p-alkylbenzamido derivatives of piperazine compounds, which are structurally related to the compound . These synthesis methods could potentially be adapted to synthesize the compound of interest, taking into account the need for specific functional groups and the tetrahydrothieno[2,3-c]pyridine core.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups, such as the ethoxycarbonyl group, the sulfonyl group, and the benzamido group, which are known to interact with biological targets. The presence of a piperazine ring, as seen in the second paper, is associated with binding affinity to 5-HT1A receptors . This indicates that the compound may also exhibit affinity to similar receptors, given its piperazine moiety.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures can provide insights into the reactivity of the compound . For example, the second paper mentions the preparation of irreversible binding agents and a photoaffinity labeling compound, which suggests that the compound may also be modified to enhance its binding properties or to be used in labeling studies .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of the compound , they do provide information on related compounds. The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule. The chemical properties, such as reactivity and binding affinity, can be extrapolated from the biological activities described, such as the anti-inflammatory potential mentioned in the first paper and the binding affinity to 5-HT1A receptors in the second paper .

Scientific Research Applications

Antibacterial Applications

Compounds with structures related to Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been investigated for their antibacterial properties. For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).

Antimicrobial and Anti-inflammatory Applications

Novel heterocyclic compounds derived from similar molecular frameworks have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some derivatives demonstrated COX-2 selectivity, with significant analgesic and anti-inflammatory effects, indicating their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Applications

The synthesis and evaluation of novel pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents have been conducted, with certain compounds showing potent inhibitory activity against a range of bacteria. This indicates the potential use of related compounds in treating microbial infections (Krishnamurthy et al., 2011).

properties

IUPAC Name

methyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O7S2/c1-7-38-25(34)30-12-14-31(15-13-30)40(35,36)18-10-8-17(9-11-18)22(32)28-23-20(24(33)37-6)19-16-26(2,3)29-27(4,5)21(19)39-23/h8-11,29H,7,12-16H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGLHFIFESORHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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